![molecular formula C9H12Cl2N4 B2406675 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride CAS No. 2459962-92-4](/img/structure/B2406675.png)
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, form, and empirical formula. For “1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride”, the empirical formula is C9H11Cl2N3O and the molecular weight is 248.11 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound can be synthesized at ambient temperature using a condensation reaction. A study by Becerra et al. (2021) reports the synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a similar method (Becerra, Cobo, & Castillo, 2021).
Biological and Pharmacological Activities
- Compounds structurally related to 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride have shown potential as anticonvulsant agents. Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which exhibited significant seizures protection (Pandey & Srivastava, 2011).
Coordination Chemistry and Complex Formation
- Derivatives of pyrazolyl pyridines, similar to this compound, have been used as ligands in coordination chemistry. Halcrow (2005) reviews the synthesis of these ligands and their complex chemistry, highlighting applications like luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Antimicrobial and Antimycobacterial Activity
- Similar compounds have been screened for antimicrobial and antimycobacterial activities. A study by R.V.Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives, which include similar pyridine-pyrazolyl structures, showed notable antimycobacterial activity (R.V.Sidhaye et al., 2011).
Photophysical Properties
- Pyrazolyl pyridines can exhibit photophysical properties like dual luminescence. Vetokhina et al. (2012) studied similar compounds, showing that they provide a rare example of molecules exhibiting types of photoreactions including excited-state intramolecular proton transfer (Vetokhina et al., 2012).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, similar to the compound , have been used in catalytic applications. Roffe et al. (2016) synthesized palladacycles from these derivatives and found them to be effective catalysts (Roffe et al., 2016).
Photocytotoxicity in Red Light
- Pyridinyl methanamine derivatives have been explored for their photocytotoxic properties. Basu et al. (2014) synthesized iron(III) complexes with these derivatives, which displayed unprecedented photocytotoxicity in red light, making them potential candidates for biomedical applications (Basu et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(1-pyridin-3-ylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-3-5-13(12-8)9-2-1-4-11-7-9;;/h1-5,7H,6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBJEWTYIYXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




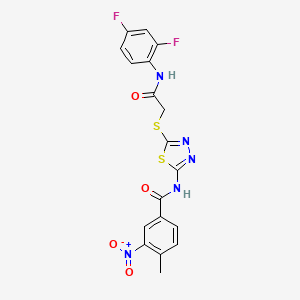
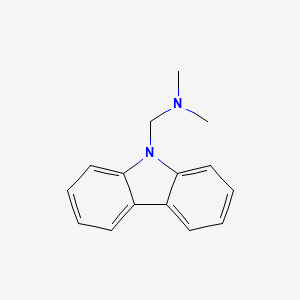
![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
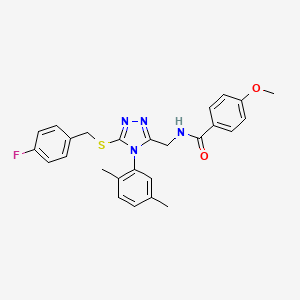
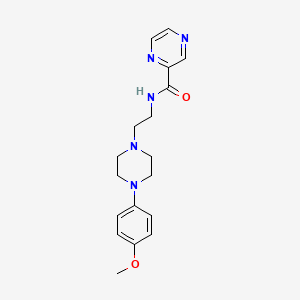
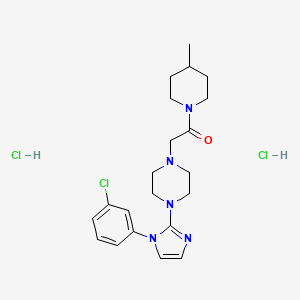
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

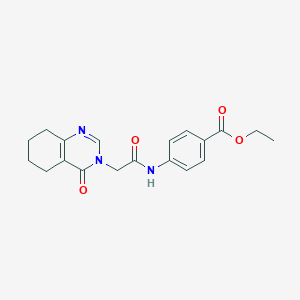
![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)